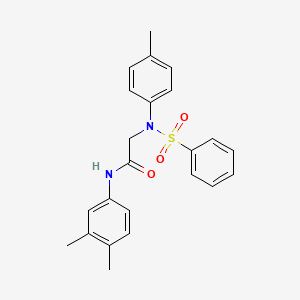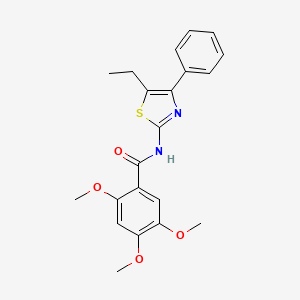![molecular formula C20H19ClN4O3S B5982041 N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5982041.png)
N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiazolidinone ring with a hydrazone linkage, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thioamide with an α-halo acid to form the thiazolidinone ring.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Final Coupling: The final step involves coupling the hydrazone intermediate with 3-chloro-4-methylphenyl acetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, potentially yielding amine derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: This compound shares a similar phenyl ring substitution pattern but differs in the presence of methoxy groups and the absence of the thiazolidinone ring.
N-(3-chloro-4-methylphenyl)acetamide: A simpler analog lacking the hydrazone and thiazolidinone moieties.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide is unique due to its combination of a thiazolidinone ring and a hydrazone linkage, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-7-8-14(9-15(12)21)23-18(26)10-17-19(27)24-20(29-17)25-22-11-13-5-3-4-6-16(13)28-2/h3-9,11,17H,10H2,1-2H3,(H,23,26)(H,24,25,27)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYZXJUJFVHLU-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CC=C3OC)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3OC)/S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5981963.png)
![3-methyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]but-2-en-1-amine](/img/structure/B5981970.png)
![[2-ethoxy-5-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]methanol](/img/structure/B5981981.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B5981982.png)
![(2-furylmethyl){[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5981986.png)
![2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol](/img/structure/B5981989.png)
![4-{6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5981993.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B5982008.png)
![2-[(2-fluorophenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5982013.png)
![2-(dimethylamino)-7-(2-methoxybutanoyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5982019.png)
![5-{1-[(5-chloro-2-thienyl)methyl]-2-pyrrolidinyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B5982034.png)

![N-[(4-methoxyphenyl)-pyridin-4-ylmethyl]-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5982048.png)

